![molecular formula C10H10N4O4 B14878760 (2Z)-2-[2-(2-nitrophenyl)hydrazinylidene]-3-oxobutanamide](/img/structure/B14878760.png)
(2Z)-2-[2-(2-nitrophenyl)hydrazinylidene]-3-oxobutanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-2-[(2-Nitrophenyl)hydrazono]-3-oxo-butanamide typically involves the reaction of 2-nitrophenylhydrazine with an appropriate keto acid or its derivative under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with the temperature maintained between 25-50°C to ensure optimal yield and purity.
Industrial Production Methods
Industrial production of this compound may involve more scalable methods such as continuous flow synthesis, which allows for better control over reaction parameters and higher throughput. The use of automated reactors and advanced purification techniques like crystallization and chromatography ensures the production of high-purity (2Z)-2-[(2-Nitrophenyl)hydrazono]-3-oxo-butanamide on a large scale.
Analyse Des Réactions Chimiques
Types of Reactions
(2Z)-2-[(2-Nitrophenyl)hydrazono]-3-oxo-butanamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different hydrazine derivatives.
Substitution: The hydrazono group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions include various substituted hydrazones, amines, and other derivatives depending on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
Chemistry
In chemistry, (2Z)-2-[(2-Nitrophenyl)hydrazono]-3-oxo-butanamide is used as a building block for the synthesis of more complex organic molecules
Biology
In biological research, this compound is studied for its potential as a biochemical probe. Its ability to interact with specific enzymes and proteins makes it a valuable tool for understanding biological processes at the molecular level.
Medicine
In medicine, (2Z)-2-[(2-Nitrophenyl)hydrazono]-3-oxo-butanamide is investigated for its potential therapeutic properties. Its derivatives may exhibit antimicrobial, anticancer, or anti-inflammatory activities, making it a candidate for drug development.
Industry
In the industrial sector, this compound is used in the development of specialty chemicals and advanced materials. Its unique reactivity and stability make it suitable for various applications, including coatings, adhesives, and polymers.
Mécanisme D'action
The mechanism of action of (2Z)-2-[(2-Nitrophenyl)hydrazono]-3-oxo-butanamide involves its interaction with specific molecular targets such as enzymes and receptors. The compound can form covalent bonds with active sites of enzymes, inhibiting their activity and affecting biochemical pathways. The nitrophenyl group plays a crucial role in its reactivity, allowing it to participate in various chemical reactions within biological systems .
Comparaison Avec Des Composés Similaires
Similar Compounds
(2Z)-2-[(2-Nitrophenyl)hydrazono]-3-oxo-butanamide: shares similarities with other hydrazone derivatives such as (2Z)-2-[(2-Nitrophenyl)hydrazono]-3-oxo-pentanamide and (2Z)-2-[(2-Nitrophenyl)hydrazono]-3-oxo-hexanamide.
Uniqueness
What sets (2Z)-2-[(2-Nitrophenyl)hydrazono]-3-oxo-butanamide apart is its specific nitrophenyl group, which imparts unique reactivity and stability. This makes it particularly valuable in applications where precise chemical modifications are required.
Propriétés
Formule moléculaire |
C10H10N4O4 |
|---|---|
Poids moléculaire |
250.21 g/mol |
Nom IUPAC |
(Z)-3-hydroxy-2-[(2-nitrophenyl)diazenyl]but-2-enamide |
InChI |
InChI=1S/C10H10N4O4/c1-6(15)9(10(11)16)13-12-7-4-2-3-5-8(7)14(17)18/h2-5,15H,1H3,(H2,11,16)/b9-6-,13-12? |
Clé InChI |
ALCGEYMMDDQAEP-ULHNWRTESA-N |
SMILES isomérique |
C/C(=C(\C(=O)N)/N=NC1=CC=CC=C1[N+](=O)[O-])/O |
SMILES canonique |
CC(=C(C(=O)N)N=NC1=CC=CC=C1[N+](=O)[O-])O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


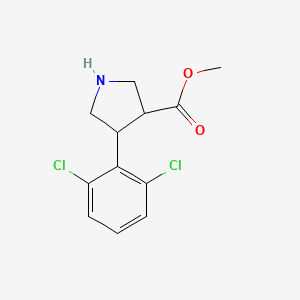
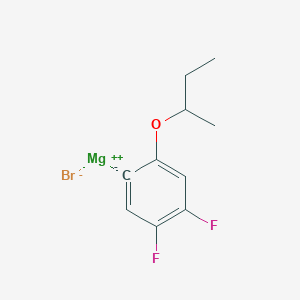
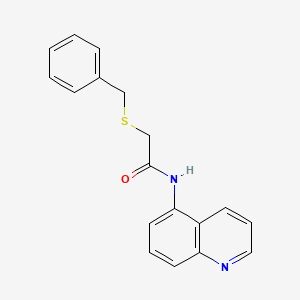

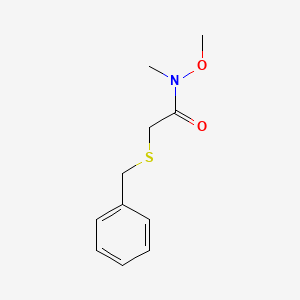
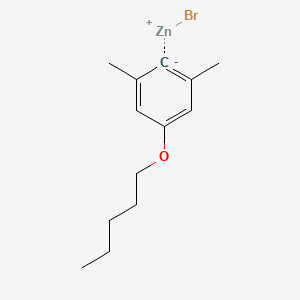

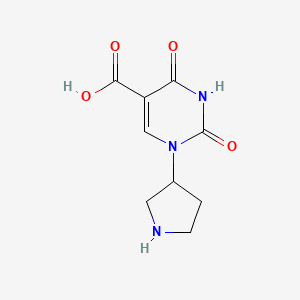
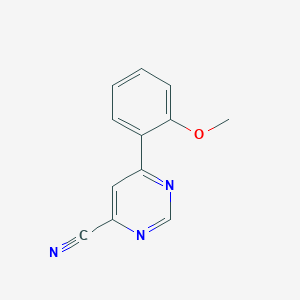
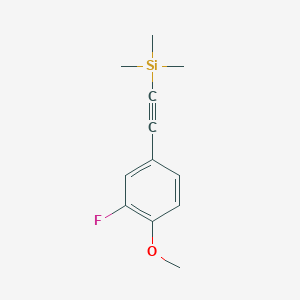
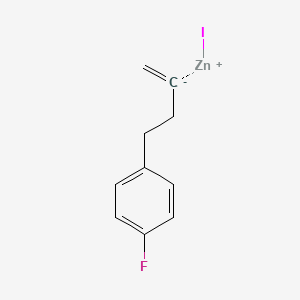
![ethyl (2E)-3-oxo-2-[2-(4-phenoxyphenyl)hydrazinylidene]butanoate](/img/structure/B14878739.png)
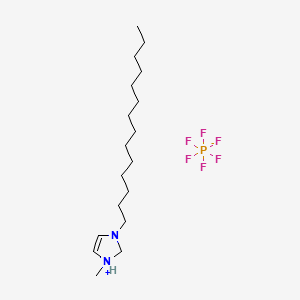
![N-(1,3-benzodioxol-5-ylmethyl)-2-[3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl]acetamide](/img/structure/B14878747.png)
